molecular formula C11H7NO3S2 B1621617 (5E)-5-(1,3-benzodioxol-5-ylmethylene)-2-mercapto-1,3-thiazol-4(5H)-one CAS No. 28824-66-0

(5E)-5-(1,3-benzodioxol-5-ylmethylene)-2-mercapto-1,3-thiazol-4(5H)-one

Cat. No. B1621617
CAS RN: 28824-66-0
M. Wt: 265.3 g/mol
InChI Key: NGCBEAPNPMOYEM-RUDMXATFSA-N
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Description

(5E)-5-(1,3-benzodioxol-5-ylmethylene)-2-mercapto-1,3-thiazol-4(5H)-one, more commonly known as DBT, is a thiazole-containing compound that has been studied extensively for its potential applications in the field of organic chemistry. DBT is a highly reactive compound and can be used as a reagent in various organic synthesis reactions. It is also used as a starting material in the synthesis of a variety of other compounds, including pharmaceuticals, agrochemicals, and dyes. In addition, DBT has been found to have a number of biochemical and physiological effects, making it a promising compound for further research.

Scientific Research Applications

Heterocyclic Compound Synthesis

The compound is involved in the synthesis of various heterocyclic compounds, demonstrating its versatility as a precursor in chemical reactions. For instance, reactions involving 5-hydrazono-1,2,3-thiadiazoles in the presence of phosphorus pentachloride lead to compounds like 5-benzylmercapto-1,2,3-triazole, highlighting its role in anomalous Dimroth rearrangements (Glukhareva et al., 2003). This showcases the chemical flexibility and utility of the compound in creating new heterocyclic structures.

Organic Synthesis and Medicinal Chemistry

The compound serves as a key building block in organic synthesis, contributing to the development of novel therapeutic agents. In a study focused on synthesizing compounds with antitumor activities, derivatives of 1-(benzothiazol-2-yl-thio)-acetonitrile exhibited inhibitory effects against various tumor cell lines, indicating the compound's potential in medicinal chemistry (Al-Omran et al., 2014).

Material Science Applications

In the field of material science, derivatives of this compound have been investigated for their electro-optical properties, contributing to the development of polymer light-emitting diodes and solar cells. The inclusion of benzothiazole units in polymer chains has shown promise in enhancing the optical and redox properties of materials, indicating the compound's application in advanced electronic devices (Palai et al., 2014).

Antimicrobial and Antitumor Activities

The compound's derivatives have demonstrated significant biological activities, including antimicrobial and antitumor effects. A study on benzothiazole derivatives highlighted their potential as potent anti-tumor agents, showing promising activities against hepatocellular carcinoma cell lines (Gomha et al., 2016). This suggests its applicability in developing new therapeutic agents for cancer treatment.

properties

IUPAC Name

(5E)-5-(1,3-benzodioxol-5-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7NO3S2/c13-10-9(17-11(16)12-10)4-6-1-2-7-8(3-6)15-5-14-7/h1-4H,5H2,(H,12,13,16)/b9-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGCBEAPNPMOYEM-RUDMXATFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=C3C(=O)NC(=S)S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=C/3\C(=O)NC(=S)S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7NO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30362860
Record name MS-1469
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30362860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5E)-5-(1,3-benzodioxol-5-ylmethylene)-2-mercapto-1,3-thiazol-4(5H)-one

CAS RN

28824-66-0
Record name MLS002639370
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31059
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name MS-1469
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30362860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5E)-5-(1,3-benzodioxol-5-ylmethylene)-2-mercapto-1,3-thiazol-4(5H)-one

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